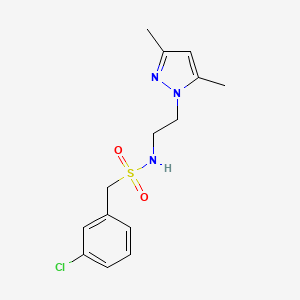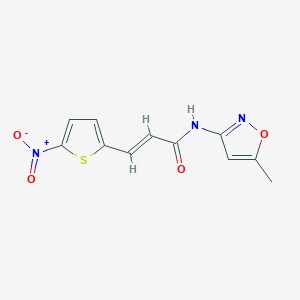![molecular formula C114H132Cl5NP4Ru2 B2752356 Ruthenate(1-), bis[1,1'-(1R)-[1,1'-binaphthalene]-2,2'-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-kappaP]]tri-mu-chlorodichlorodi-, hydrogen, compd. with N-methylmethanamine CAS No. 944451-08-5](/img/no-structure.png)
Ruthenate(1-), bis[1,1'-(1R)-[1,1'-binaphthalene]-2,2'-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-kappaP]]tri-mu-chlorodichlorodi-, hydrogen, compd. with N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a ruthenate complex with binaphthalene and phosphine ligands. Ruthenates are compounds containing the ruthenate ion, and they often have interesting chemical and physical properties . Binaphthalene is a type of biaryl compound, consisting of two naphthalene units connected at the 1 and 1’ positions . Phosphines are compounds containing phosphorus, and they are commonly used as ligands in coordination chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the ligands around the ruthenium center. Binaphthalene ligands are known to be chiral, which could result in the overall compound having interesting stereochemical properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific properties of the ruthenium center and the ligands. Ruthenium complexes are often used in catalysis, so this compound could potentially have interesting catalytic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and composition of the compound. These could include properties such as solubility, melting point, color, and stability .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Ruthenium complexes have shown significant promise in catalysis, particularly in reactions such as olefin metathesis and hydrogenation. The variation in the sterical properties of ligands attached to ruthenium centers affects the catalytic activity, as demonstrated in the thermally induced ring-opening metathesis polymerization of dicyclopentadiene (Pump et al., 2015)[https://consensus.app/papers/variation-sterical-properties-nheterocyclic-carbene-pump/1ec485b645ad56a8b04b2504437531dd/?utm_source=chatgpt]. Additionally, ruthenium complexes are employed in the asymmetric hydrogenation of imines and β-ketoenamines, offering an efficient approach to chiral γ-amino alcohols with high enantioselectivities (Geng et al., 2011)[https://consensus.app/papers/ruthenium‐catalyzed-asymmetric-hydrogenation-β‐keto‐-geng/3f8b3c38edff52ed8259b4602248dc08/?utm_source=chatgpt], indicating their potential in synthesizing pharmaceutical and natural product precursors.
Structural Insights
The study of ruthenium complexes often reveals intriguing structural features, such as the formation of stable complexes with various ligands. For instance, the synthesis and structural analysis of copper(I)–bromodiimine–diphosphine complexes highlight the stability and luminescent properties of these metal complexes in the solid state (Feng et al., 2015)[https://consensus.app/papers/synthesis-structure-luminescence-feng/7a83bca1c80e52f6a834a81202c8126b/?utm_source=chatgpt]. Such studies are crucial for understanding the fundamental aspects of metal-ligand interactions and the design of new materials with desired properties.
Luminescent Properties
The luminescent properties of ruthenium complexes, often investigated for potential applications in sensors, lighting, and displays, demonstrate the versatility of these compounds. Research into the solid luminescence of copper(I)–bromodiimine–diphosphine complexes, for example, has shown that these materials exhibit moderate emission behavior, suggesting their use in optoelectronic applications (Feng et al., 2015)[https://consensus.app/papers/synthesis-structure-luminescence-feng/7a83bca1c80e52f6a834a81202c8126b/?utm_source=chatgpt].
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
944451-08-5 |
|---|---|
Molekularformel |
C114H132Cl5NP4Ru2 |
Molekulargewicht |
2019.6 |
InChI |
InChI=1S/4C26H25P.C2H7N.8CH3.4ClH.Cl.2Ru/c4*1-18-11-19(2)14-25(13-18)27(26-15-20(3)12-21(4)16-26)24-10-9-22-7-5-6-8-23(22)17-24;1-3-2;;;;;;;;;;;;;;;/h4*5-17H,1-4H3;3H,1-2H3;8*1H3;4*1H;;;/q;;;;;8*-1;;;;;;2*+2/p-3 |
InChI-Schlüssel |
MCRDMJYHWGTKRR-UHFFFAOYSA-K |
SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].CC1=CC(=CC(=C1)P(C2=CC3=CC=CC=C3C=C2)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P(C2=CC3=CC=CC=C3C=C2)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P(C2=CC3=CC=CC=C3C=C2)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P(C2=CC3=CC=CC=C3C=C2)C4=CC(=CC(=C4)C)C)C.C[NH2+]C.[Cl].Cl[Ru]Cl.Cl[Ru]Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



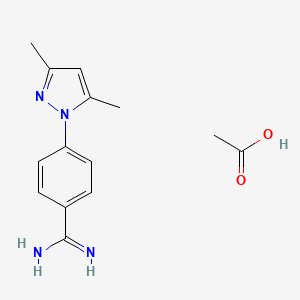
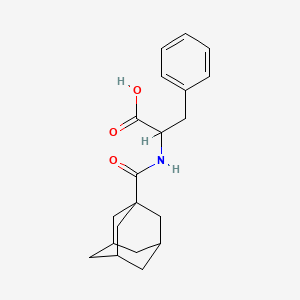
methyl}-3-acetamidobenzamide](/img/structure/B2752277.png)
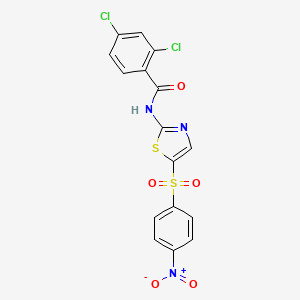
![3-methyl-N-(oxolan-2-ylmethylcarbamothioyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2752281.png)
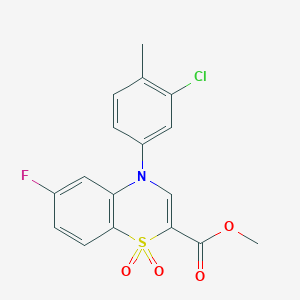
![2-(4-{3-[(4-Chlorophenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2752284.png)
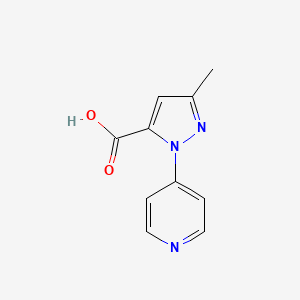

![Ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2752288.png)
![2-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2752290.png)
![1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2752291.png)
